Welcome to the BenchChem Online Store!
molecular formula C11H10BrNO B8435497 4-(Bromomethyl)-2-methoxyquinoline

4-(Bromomethyl)-2-methoxyquinoline

Cat. No. B8435497
M. Wt: 252.11 g/mol
InChI Key: ANEAJBXRZCXNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126995B2

Procedure details

0.95 g (5.48 mmol) of 2-methoxy-4-methyl quinoline was dissolved in 10 mL of 1,2-dichloroethane, and then 1.17 g (6.58 mmol) of N-bromosuccinimide and 44 mg (0.27 mmol) of 2,2′-azobisisobutyronitrile were added, and stirred for 2 hours while heated at 90° C. After stirring was completed, the solution was cooled to a normal temperature, and the solvent was removed under reduced pressure to obtain 4-(bromomethyl)-2-methoxyquinoline. The obtained 4-(bromomethyl)-2-methoxyquinoline was used in a next step without any particular isolation and purification.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
44 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.[Br:14]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClCCCl>[Br:14][CH2:13][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[C:3]([O:2][CH3:1])[CH:12]=1

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
COC1=NC2=CC=CC=C2C(=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
44 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to a normal temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=CC(=NC2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.